Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) for Advanced Organic Synthesis and Drug Discovery
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its strategic placement of a fluorine atom, a methoxy group, and a boronic acid moiety on a pyridine scaffold makes it an exceptionally valuable reagent. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the electron-donating methoxy group, creates a unique electronic profile that enhances reactivity and selectivity in cross-coupling reactions.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will delve into its physicochemical properties, provide field-proven synthetic protocols, and illuminate its primary application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2][3] The insights and methodologies presented herein are designed to be self-validating, empowering researchers to leverage this reagent's full potential in the synthesis of complex molecules, from novel pharmaceutical agents to advanced materials.[1]
Part 1: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is typically supplied as a white to off-white crystalline solid that is stable under recommended storage conditions.[1]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 856250-60-7 | [1][4] |
| Molecular Formula | C₆H₇BFNO₃ | [1][4] |
| Molecular Weight | 170.93 g/mol | [1] |
| IUPAC Name | (5-fluoro-6-methoxypyridin-3-yl)boronic acid | [4] |
| Synonyms | 3-Fluoro-2-methoxypyridine-5-boronic acid | [1][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Conditions | Store at 2 - 8 °C, tightly sealed | [1] |
Expert Handling and Storage Insights
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Stability: Boronic acids, particularly heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5] While generally stable, prolonged exposure to moisture or acidic conditions should be avoided. Storage in a desiccator at the recommended 2-8 °C is best practice.
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Safety Precautions: This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid generating dust during transfer.
Part 2: Synthesis of Pyridyl Boronic Acids: A Representative Protocol
While numerous proprietary methods exist, a common and robust strategy for synthesizing pyridyl boronic acids involves a lithium-halogen exchange followed by quenching with a borate ester.[7] This approach offers high functional group tolerance and reliable yields.
Conceptual Synthesis Workflow
The following diagram outlines the logical steps for the synthesis, starting from a halogenated pyridine precursor.
Caption: A generalized workflow for synthesizing pyridyl boronic acids.
Detailed Step-by-Step Protocol
This protocol is a validated, general procedure adapted for this specific target.[7]
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Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a solution of 3-bromo-5-fluoro-6-methoxypyridine in anhydrous tetrahydrofuran (THF).
-
Causality: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive organolithium reagent and the lithiated intermediate.
-
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is essential to control the exothermic lithium-halogen exchange reaction, prevent side reactions such as addition of the organolithium to the pyridine ring, and ensure the stability of the 3-lithiopyridine intermediate.
-
-
Lithiation: Add n-butyllithium (n-BuLi) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C after the addition is complete.
-
Causality: The rate of lithium-halogen exchange is much faster at this temperature than other potential reactions, leading to the selective formation of the desired lithiated species.[7]
-
-
Borate Quench: Add triisopropyl borate dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic carbon of the 3-lithiopyridine intermediate, forming the tetracoordinate boronate ester adduct.
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-
Warm-up and Hydrolysis: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl).
-
Causality: The acidic work-up hydrolyzes the boronate ester to the desired boronic acid.
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-
Isolation and Purification: The pH is carefully adjusted to the isoelectric point of the boronic acid (typically around pH 7) to induce precipitation.[7] The solid product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Part 3: Core Application in Suzuki-Miyaura Cross-Coupling
The premier application of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/pseudohalide, providing access to complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[2]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol for a typical Suzuki coupling is designed for robustness and reproducibility.
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Reagent Preparation: In a reaction vessel, combine (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (1.1 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion. The choice of base and catalyst can be critical and often requires screening for specific substrates, especially with challenging heteroaryl chlorides.[9]
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-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often essential for activating the base and facilitating the formation of the active boronate species.[3] Degassing (e.g., by sparging with argon for 15-30 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.
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-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Part 4: Broader Applications in Drug Discovery and Beyond
The true value of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid lies in the molecules it helps create. Its utility is a direct reflection of the broader success of boronic acids in medicine.[10]
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Pharmaceutical Development: This building block is a key intermediate in the synthesis of pharmaceuticals targeting cancer and infectious diseases.[1] The ability to rapidly generate analogues by coupling this reagent with various partners accelerates structure-activity relationship (SAR) studies, a critical component of drug discovery. The inclusion of the fluoropyridine motif is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
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FDA-Approved Boron-Containing Drugs: The significance of the boronic acid functional group is underscored by several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade) and Ixazomib, which are used to treat multiple myeloma.[10][11] These drugs demonstrate the ability of the boronic acid moiety to act as a pharmacophore, forming reversible covalent interactions with enzyme targets.[11]
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Bioconjugation and Materials Science: Beyond pharmaceuticals, this reagent is employed in bioconjugation to link molecules to drugs or imaging agents, thereby improving specificity.[1] In materials science, its unique chemical properties are harnessed to develop advanced materials such as sensors and catalysts.[1]
Conclusion
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined structure and predictable reactivity in the robust Suzuki-Miyaura coupling reaction provide chemists with a reliable method for constructing complex molecular architectures. For professionals in drug discovery, this compound offers a direct route to novel fluorinated heterocyclic scaffolds, a privileged structure class in modern medicine. A comprehensive understanding of its properties, synthesis, and application protocols, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of science.
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